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Compound of Interest

Compound Name: 7-methyl-1H-indazole

Cat. No.: B046088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

7-methyl-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in

medicinal chemistry and drug discovery. Due to the nascent stage of research into many

specific derivatives, this document combines predicted data for key compounds with

experimental data from structurally related analogs to offer a robust resource for identification,

characterization, and further development.

Introduction to 7-Methyl-1H-Indazole Derivatives
The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry,

forming the core of numerous pharmacologically active agents. The introduction of a methyl

group at the 7-position can significantly influence the molecule's physicochemical properties,

such as lipophilicity and metabolic stability, thereby modulating its biological activity and

pharmacokinetic profile. Understanding the spectroscopic profile of these derivatives is

fundamental for synthesis confirmation, purity assessment, and structural elucidation in

research and development.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 7-methyl-1H-indazole
derivatives. For the purpose of this guide, we will focus on the predicted data for 7-Methyl-1H-
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indazole-3-carboxamide, a derivative of high interest, and supplement this with experimental

data from analogous compounds to provide a comparative context.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of

the nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methyl-1H-indazole-3-carboxamide[1]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 - 14.0 br s 1H N-H (indazole)

~8.0 - 8.2 d 1H H4

~7.5 - 7.7 br s 1H N-H (amide)

~7.2 - 7.4 t 1H H5

~7.0 - 7.2 d 1H H6

~7.0 - 7.2 br s 1H N-H (amide)

~2.5 - 2.6 s 3H CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methyl-1H-indazole-3-carboxamide[1]
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Chemical Shift (δ, ppm) Assignment

~165 - 168 C=O (amide)

~142 - 144 C3

~140 - 142 C7a

~128 - 130 C5

~125 - 127 C7

~122 - 124 C3a

~120 - 122 C4

~118 - 120 C6

~16 - 18 CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Table 3: Predicted IR Absorption Data for 7-Methyl-1H-indazole-3-carboxamide[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Medium-Strong
N-H stretching (amide, two

bands)

~3300 - 3100 Broad N-H stretching (indazole)

~3100 - 3000 Weak C-H stretching (aromatic)

~2950 - 2850 Weak C-H stretching (methyl)

~1660 Strong C=O stretching (Amide I)

~1620 Medium N-H bending (Amide II)

1600 - 1450 Medium-Strong C=C stretching (aromatic)

~750 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 7-Methyl-1H-indazole-3-carboxamide[1]

m/z Ratio Predicted Identity

175 [M]⁺ (Molecular Ion)

159 [M - NH₂]⁺

131 [M - CONH₂]⁺

130 [M - CONH₂ - H]⁺

103 [C₇H₅N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

While specific data for 7-methyl-1H-indazole derivatives is limited, the UV-Vis absorption

spectra of 1H-indazole and its 1-methyl and 2-methyl derivatives in acetonitrile show

characteristic absorption bands that can serve as a reference. The parent 1H-indazole exhibits

absorption maxima that are influenced by the position of substitution on the nitrogen atom.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and

reliable spectroscopic data.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the 7-methyl-1H-indazole derivative in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Acquisition:

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: Acquire spectra using proton decoupling.

2D NMR: Conduct COSY, HSQC, and HMBC experiments as needed for complete

structural assignment.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (for solid samples):
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a rapid and common method.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to

create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS/MS)
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer

(e.g., a triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

Sample Preparation:

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known

concentration.

For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid

extraction (LLE) may be necessary to remove interferences.

Chromatography:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with an additive like formic acid or ammonium formate to improve ionization.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is typical for this

class of compounds.
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Data Acquisition: For quantitative analysis, operate in Multiple Reaction Monitoring (MRM)

mode. For structural confirmation, acquire full scan and product ion scan data.

Signaling Pathways and Logical Workflows
Potential Signaling Pathways
7-Methyl-1H-indazole derivatives, particularly those with a 3-carboxamide moiety, are being

investigated for their potential as inhibitors of key cellular signaling pathways implicated in

diseases such as cancer and inflammation. Two prominent targets that have been identified for

analogous indazole compounds are p21-activated kinase 1 (PAK1) and Calcium Release-

Activated Calcium (CRAC) channels.[2]
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Caption: Potential inhibition of the PAK1 signaling pathway by 7-methyl-1H-indazole
derivatives.
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Caption: Potential inhibition of CRAC channel-mediated calcium signaling.

Experimental and Logical Workflows
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A systematic approach is essential for the unambiguous characterization of a novel 7-methyl-
1H-indazole derivative.
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Caption: A logical workflow for the spectroscopic characterization of 7-methyl-1H-indazole
derivatives.

Conclusion
The spectroscopic profile of 7-methyl-1H-indazole derivatives is a critical aspect of their

development as potential therapeutic agents. This guide provides a foundational understanding

of their expected NMR, IR, MS, and UV-Vis characteristics, supplemented with detailed

experimental protocols and insights into their potential biological mechanisms. While

experimental data for a broad range of these specific derivatives is still emerging, the

combination of predictive data and comparative analysis with related compounds offers a
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valuable resource for researchers in the field. The provided workflows and diagrams serve as a

practical guide for the systematic characterization and further investigation of this promising

class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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